molecular formula C27H23N3O2S B4557546 N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide

N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide

Cat. No.: B4557546
M. Wt: 453.6 g/mol
InChI Key: KMEVZCJXHYVMBH-WKULSOCRSA-N
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Description

N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C27H23N3O2S and its molecular weight is 453.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.15109816 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

The compound's structure suggests relevance in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and materials. For instance, the Friedel–Crafts reaction conditions have been utilized for synthesizing 3-(2-Furyl)phthalides, which are starting materials for creating biologically active heterocyclic systems with cytotoxic and antiparasitic activity (Shpuntov et al., 2015). Similarly, amino acids and dehydroamino acids containing the benzo[b]thiophene moiety, related to the thiophene part of the compound, have been synthesized, highlighting the compound's potential utility in creating novel amino acid derivatives (Abreu et al., 2003).

Catalysis and Chemical Transformations

The compound's thiophene and furan components suggest its potential application in catalysis, especially in C-H bond activation and borylation reactions. For example, an iron-methyl complex with an N-heterocyclic carbene ligand has been found to activate C-H bonds of furans and thiophenes, leading to aryl complexes. This process is applied in the dehydrogenative coupling of furans or thiophenes with pinacolborane, indicating potential catalytic applications (Hatanaka et al., 2010).

Potential Biological Activities

The structural motifs within the compound, such as the indole and thiophene rings, are common in molecules with biological activities. Schiff base compounds containing oxygen, nitrogen, and sulfur donors, similar in functionality to the query compound, have been investigated as corrosion inhibitors, indicating potential applications in materials science (Leçe et al., 2008). Moreover, the presence of furan and thiophene rings in aromatic amino ketones has been studied for solvatochromism, crystallochromism, and their structures in solid-state, hinting at applications in materials and sensor technologies (El-Sayed et al., 2003).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(E)-[1-[(3-methylphenyl)methyl]indol-3-yl]methylideneamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-19-6-4-7-20(14-19)17-30-18-21(23-9-2-3-10-25(23)30)15-29-27-24(11-13-33-27)26(31)28-16-22-8-5-12-32-22/h2-15,18H,16-17H2,1H3,(H,28,31)/b29-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEVZCJXHYVMBH-WKULSOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=NC4=C(C=CS4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)/C=N/C4=C(C=CS4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide
Reactant of Route 2
N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide
Reactant of Route 4
N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide
Reactant of Route 6
N-(2-furylmethyl)-2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide

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